An In-depth Technical Guide to the Physicochemical Properties of 8-Azaspiro[5.6]dodecan-7-one
An In-depth Technical Guide to the Physicochemical Properties of 8-Azaspiro[5.6]dodecan-7-one
This guide provides a comprehensive overview of the core physicochemical properties of 8-Azaspiro[5.6]dodecan-7-one, a spirocyclic lactam of significant interest in medicinal chemistry and drug development. The unique three-dimensional structure of this scaffold imparts a conformational rigidity that is highly sought after in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical experimental methodologies.
Introduction: The Significance of the Spirocyclic Lactam Scaffold
Spirocyclic lactams, such as 8-Azaspiro[5.6]dodecan-7-one, represent a fascinating class of compounds that have garnered considerable attention in contemporary drug discovery.[1][2] Their inherent structural rigidity and complexity make them valuable building blocks in organic synthesis.[1] The constrained conformation of spiro-lactams can lead to enhanced binding affinity and selectivity for biological targets, a critical aspect in the development of potent and safe pharmaceuticals.[2][3] The 8-Azaspiro[5.6]dodecan-7-one core, featuring a seven-membered lactam ring fused to a cyclohexane ring through a spiro-carbon, presents a unique topographical profile for molecular recognition by proteins.
Molecular Structure and Conformation
The fundamental structure of 8-Azaspiro[5.6]dodecan-7-one consists of a cyclohexane ring and a caprolactam ring sharing a single carbon atom.
Intermolecular N-H···O hydrogen bonds are observed in the crystal lattice of the methylated analog, forming heterodimers.[4][5] This hydrogen bonding capability is a crucial physicochemical property, influencing solubility, crystal packing, and interactions with biological macromolecules.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key known and predicted properties for 8-Azaspiro[5.6]dodecan-7-one and its methylated derivative.
| Property | Value (8-Azaspiro[5.6]dodecan-7-one) | Value ((1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one) |
| Molecular Formula | C₁₁H₁₉NO | C₁₂H₂₁NO |
| Molecular Weight | 181.27 g/mol [6] | 195.30 g/mol [5] |
| CAS Number | 260446-19-3[6] | Not available |
| Melting Point | Data not available | 119.25–120.25 °C (392.4–393.4 K)[5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in CH₂Cl₂ (for recrystallization)[5] |
| pKa | Data not available | Data not available |
| LogP | Data not available | Data not available |
Synthesis and Purification
The synthesis of spiro-lactams can be achieved through various methodologies.[1][3][7] A common and effective approach involves the intramolecular cyclization of an amino acid precursor. The following is a generalized, robust protocol for the synthesis of 8-Azaspiro[5.6]dodecan-7-one, based on established synthetic strategies for related compounds.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 8-Azaspiro[5.6]dodecan-7-one.
Step-by-Step Synthesis Protocol
-
Knoevenagel Condensation:
-
To a solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate A. Causality: This classic condensation creates the carbon-carbon double bond necessary for the subsequent conjugate addition.
-
-
Michael Addition:
-
Dissolve Intermediate A in a suitable solvent such as ethanol.
-
Add nitromethane (1.5 eq) and a base like sodium ethoxide (1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to afford Intermediate B. Causality: The Michael addition introduces the nitrogen-containing functionality that will ultimately form the lactam ring.
-
-
Reduction of the Nitro Group:
-
Dissolve Intermediate B in methanol or ethanol.
-
Add a reducing agent such as Raney nickel or palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced to the amine (Intermediate C).
-
Filter the catalyst through Celite and concentrate the filtrate. Causality: The reduction of the nitro group to a primary amine is essential for the subsequent intramolecular cyclization.
-
-
Intramolecular Cyclization (Lactamization):
-
Heat the crude Intermediate C in a high-boiling point solvent like xylene or subject it to thermal conditions to induce intramolecular cyclization.
-
The ester and amine functionalities will react to form the lactam ring.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture and purify the product. Causality: This step forms the thermodynamically stable seven-membered lactam ring.
-
-
Purification:
-
Purify the crude 8-Azaspiro[5.6]dodecan-7-one by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.
-
Experimental Protocols for Physicochemical Characterization
The following are standard, self-validating protocols for the determination of the key physicochemical properties of 8-Azaspiro[5.6]dodecan-7-one.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
Place a small amount of the purified, dry solid into a capillary tube.
-
Insert the capillary tube into the heating block of the apparatus.
-
Heat at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Solubility Determination Workflow
Caption: Workflow for determining solubility.
-
Procedure:
-
Accurately weigh approximately 5 mg of the compound into a vial.
-
Add a known volume (e.g., 100 µL) of the desired solvent (e.g., water, PBS, ethanol, DMSO).
-
Vortex and/or sonicate the mixture for 30 seconds.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, repeat steps 2-4 until the solid is completely in solution.
-
Calculate the solubility based on the total volume of solvent added.
-
Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR signals would include multiplets for the cyclohexane and caprolactam methylene protons and a broad singlet for the N-H proton.
-
The ¹³C NMR spectrum should show a characteristic signal for the carbonyl carbon of the lactam around 170-180 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a KBr pellet or as a thin film.
-
Key expected peaks include a strong C=O stretch for the lactam at approximately 1650 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.[5]
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI).
-
The expected molecular ion peak [M+H]⁺ would be at m/z 182.1545 for C₁₁H₂₀NO⁺.
-
Conclusion
8-Azaspiro[5.6]dodecan-7-one is a molecule with significant potential in the field of drug discovery due to its rigid spirocyclic framework. While comprehensive experimental data for the parent compound is still emerging, the information available for its derivatives, combined with established analytical and synthetic protocols, provides a solid foundation for its further investigation and application. This guide serves as a valuable resource for researchers embarking on the study of this promising chemical entity.
References
- Brimble, M. A., & Trzoss, M. (2004). The stereoselective synthesis of spirocycles. Organic & Biomolecular Chemistry, 2(7), 967-983.
-
Guéret, S. M., Choi, K. W., O'Connor, P. D., Boyd, P. D. W., & Brimble, M. A. (2008). (1R,6R)-1-Methyl-8-aza-spiro-[5.6]dodecan-7-one. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1151. [Link]
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National Center for Biotechnology Information. (n.d.). (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one. PubChem. Retrieved February 6, 2026, from [Link]
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Ferreira, I., & Castanheiro, R. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5466-5501. [Link]
- Al-Rawashdeh, A. I., Al-Tel, T. H., & Voelter, W. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect, 9(1), e202303964.
- Singh, G. S., & Mmatli, E. E. (2011). Recent progress in the synthesis and chemistry of spiro-β-lactams. Tetrahedron, 67(41), 7847-7860.
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De Vicente, J., & Marco, J. L. (2002). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 67(14), 4817-4828. [Link]
- Chen, Y., & Ma, D. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. Organic Letters, 26(23), 4883-4888.
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